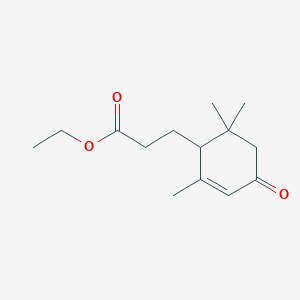
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate is an organic compound with the molecular formula C14H22O3 It is a derivative of cyclohexene and is characterized by the presence of an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate typically involves the esterification of 2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate
- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
- 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
Uniqueness
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate is unique due to its specific ester group and the position of the substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90122-03-5 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate |
InChI |
InChI=1S/C14H22O3/c1-5-17-13(16)7-6-12-10(2)8-11(15)9-14(12,3)4/h8,12H,5-7,9H2,1-4H3 |
InChI Key |
QBRXHEUSARRPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1C(=CC(=O)CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















